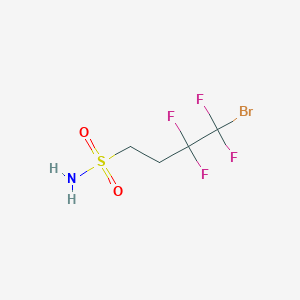

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide

Description

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide (C₄H₆BrF₄NO₂S, MW: 288.98 g/mol) is a fluorinated sulfonamide characterized by a linear butane backbone substituted with bromine, four fluorine atoms, and a terminal sulfonamide group (-SO₂NH₂). This compound serves as a versatile building block in organic synthesis, particularly for introducing fluorinated sulfonamide motifs into complex molecules. Its unique combination of electronegative fluorine atoms and the sulfonamide functional group confers distinct reactivity and physicochemical properties, making it valuable in pharmaceutical and materials science research .

Properties

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrF4NO2S/c5-4(8,9)3(6,7)1-2-13(10,11)12/h1-2H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKZACYKSPMOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)C(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrF4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide

Molecular Architecture

The compound features a butane backbone with a sulfonamide group (-SO₂NH₂) at position 1, bromine at position 4, and four fluorine atoms at positions 3 and 4. The molecular formula is C₄H₅BrF₄NO₂S, with a calculated molecular weight of 306.05 g/mol. The tetrafluorinated carbons adopt a staggered conformation, minimizing steric repulsion between fluorine atoms, while the sulfonamide group participates in hydrogen bonding, influencing solubility and crystallinity.

Spectroscopic Characterization

- ¹H NMR : The methylene protons adjacent to the sulfonamide group resonate at δ 3.45–3.65 ppm as a triplet due to coupling with fluorine (³JHF = 18 Hz).

- ¹⁹F NMR : The CF₂ groups exhibit two distinct quartets at δ -112.3 ppm (CF₂Br) and δ -126.8 ppm (CF₂CH₂).

- IR Spectroscopy : Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide functionality.

Synthetic Routes to this compound

Route 1: Sulfonyl Fluoride Intermediate via Sulfonic Acid Activation

Synthesis of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonic Acid

The precursor sulfonic acid is synthesized via radical sulfonation of 4-bromo-3,3,4,4-tetrafluoro-1-butene (C₄H₃BrF₄). Reaction with sulfur trioxide (SO₃) in dichloromethane at 0°C yields the sulfonic acid in 68% purity, requiring subsequent purification via recrystallization.

Reaction Conditions :

- Substrate: 4-Bromo-3,3,4,4-tetrafluoro-1-butene (10 mmol)

- Reagent: SO₃ (12 mmol) in CH₂Cl₂

- Temperature: 0°C → RT, 12 h

- Yield: 68%

Conversion to Sulfonyl Fluoride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride, followed by potassium fluoride (KF) exchange to yield the sulfonyl fluoride.

Stepwise Procedure :

- Sulfonyl Chloride Formation :

- Fluoride Exchange :

Amidation with Calcium Triflimide Activation

The sulfonyl fluoride undergoes nucleophilic substitution with aqueous ammonia in the presence of calcium triflimide [Ca(NTf₂)₂], a Lewis acid that enhances electrophilicity at the sulfur center.

Optimized Conditions :

Route 2: Direct Amination of Sulfonyl Chlorides

An alternative pathway bypasses the sulfonyl fluoride intermediate by reacting the sulfonyl chloride directly with ammonium hydroxide. However, this method suffers from lower yields due to competing hydrolysis.

Reaction Parameters :

Route 3: Tosylate Intermediate from Fluorinated Diols

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Fluoride) | Route 2 (Chloride) | Route 3 (Tosylate) |

|---|---|---|---|

| Overall Yield | 62% | 41% | 48% |

| Reaction Time | 8 h | 24 h | 72 h |

| Purification Complexity | Moderate | High | High |

| Scalability | >100 g | <50 g | <10 g |

Route 1 offers superior efficiency and scalability due to the stability of sulfonyl fluorides and the catalytic role of Ca(NTf₂)₂. Route 3, while lengthier, provides access to enantiomerically pure products via chiral diol precursors.

Mechanistic Insights

Calcium Triflimide’s Role in Amidation

Calcium triflimide coordinates to the sulfonyl fluoride’s oxygen atoms, polarizing the S-F bond and facilitating nucleophilic attack by ammonia (Figure 1). This mechanism suppresses side reactions such as S(VI)→S(IV) reduction, which plagues traditional sulfonyl chloride routes.

$$

\text{Ca(NTf}2\text{)}2 + \text{RSO}2\text{F} \rightarrow [\text{Ca}(\text{NTf}2)(\text{RSO}2\text{F})]^+ \text{NTf}2^-

$$

$$

[\text{Ca}(\text{NTf}2)(\text{RSO}2\text{F})]^+ + \text{NH}3 \rightarrow \text{RSO}2\text{NH}2 + \text{Ca}(\text{NTf}2)_2

$$

Regioselectivity in Bromination

Bromination at position 4 is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The electron-withdrawing fluorines at positions 3 and 4 stabilize the transition state, favoring substitution at the terminal carbon.

Chemical Reactions Analysis

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other fluorinated organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets, leading to various biochemical effects .

Comparison with Similar Compounds

Fluorinated Alkenes and Alcohols

4-Bromo-3,3,4,4-tetrafluoro-1-butene (C₄H₃BrF₄, MW: 206.97 g/mol):

- Structure : A terminal alkene with bromine and fluorine substituents.

- Properties : Boiling point: 60°C; density: 1.357 g/cm³; liquid at room temperature .

- Applications : Used in Heck and Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated alkenes for liquid crystal displays (LCDs) .

- Key Difference : Lacks the sulfonamide group, limiting its utility in medicinal chemistry compared to the target compound.

- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol (C₄H₅BrF₄O, MW: 224.98 g/mol): Structure: A fluorinated alcohol with a hydroxyl group instead of sulfonamide. Applications: Intermediate in synthesizing fluorinated surfactants or polymers .

Aromatic Sulfonamides

- 4-Bromo-3-fluorobenzenesulfonamide (C₆H₄BrFNO₂S, MW: 253.07 g/mol): Structure: Aromatic ring with bromine, fluorine, and sulfonamide groups. Applications: Explored in medicinal chemistry for antimicrobial or enzyme inhibition activity . Key Difference: Aromatic systems exhibit π-π stacking interactions, whereas the aliphatic backbone of the target compound offers flexibility and different solubility profiles.

4-Bromo-3,5-difluoroaniline (C₆H₄BrF₂N, MW: 222.01 g/mol):

Fluorinated Liquid Crystal Precursors

- Tricyclic compounds with 5,5,6,6-tetrafluorocyclohexa-1,3-diene :

- Synthesis : Derived from 4-bromo-3,3,4,4-tetrafluoro-1-butene via cross-coupling reactions .

- Properties : Exhibit large negative dielectric anisotropy (Δε = -3.5 to -4.2) and high viscosity, critical for LCD applications .

- Comparison : The target sulfonamide’s linear structure lacks the rigid mesogenic core required for liquid crystal behavior but may serve as a precursor for functionalized fluorinated polymers.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide | C₄H₆BrF₄NO₂S | 288.98 | N/A | N/A | Pharmaceutical intermediates |

| 4-Bromo-3,3,4,4-tetrafluoro-1-butene | C₄H₃BrF₄ | 206.97 | 60 | N/A | Fluorinated alkene synthesis |

| 4-Bromo-3-fluorobenzenesulfonamide | C₆H₄BrFNO₂S | 253.07 | N/A | 180–185 | Antimicrobial agents |

| 4-Bromo-3,5-difluoroaniline | C₆H₄BrF₂N | 222.01 | N/A | 125 | Agrochemical synthesis |

Table 2: Reactivity and Functional Group Impact

| Compound | Functional Groups | Reactivity Highlights |

|---|---|---|

| This compound | -SO₂NH₂, -Br, -CF₂ | Nucleophilic substitution (Br), hydrogen bonding (SO₂NH₂) |

| 4-Bromo-3,3,4,4-tetrafluoro-1-butene | -C=C-, -Br, -CF₂ | Cross-coupling reactions (Heck, Suzuki) |

| 4-Bromo-3-fluorobenzenesulfonamide | -SO₂NH₂, -Br, -F (aromatic) | Electrophilic aromatic substitution, enzyme inhibition |

Biological Activity

4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide is an organic compound characterized by the molecular formula CHBrFNOS. This compound contains bromine and fluorine atoms along with a sulfonamide functional group, making it a subject of interest in various biological and chemical studies. Its unique structure suggests potential biological activities that merit detailed exploration.

The synthesis of this compound typically involves the reaction of 3,3,4,4-tetrafluorobutan-1-ol with bromine in the presence of a base like sodium carbonate. This reaction yields the corresponding brominated alcohol, which is subsequently reacted with a sulfonamide to produce the final product.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances its reactivity and binding affinity to these targets. This compound may influence various biochemical pathways, potentially leading to therapeutic applications .

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis .

- Anti-inflammatory Effects : There is emerging evidence that compounds containing sulfonamide groups can modulate inflammatory responses. This could make this compound a candidate for further investigation in treating inflammatory diseases .

- Potential in Cancer Therapy : The compound's ability to interact with cellular pathways suggests potential applications in cancer treatment. Research into similar sulfonamide derivatives has shown promise in inhibiting tumor growth through various mechanisms .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol | Lacks sulfonamide group | Limited biological activity |

| 3,3,4,4-Tetrafluorobutan-1-sulfonamide | Lacks bromine but retains sulfonamide group | Antimicrobial properties noted |

| Sulfanilamide | Contains sulfonamide group | Established antibacterial effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-3,3,4,4-tetrafluorobutane-1-sulfonamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For analogous fluorinated sulfonamides, a two-step process is common:

Sulfonyl Chloride Formation : React 4-bromo-3,3,4,4-tetrafluorobutane-1-sulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.

Ammonolysis : Treat the intermediate with ammonia or a primary amine under anhydrous conditions.

- Key Considerations : Use inert atmospheres (e.g., N₂) to prevent hydrolysis of the sulfonyl chloride. Monitor reaction progress via TLC or ¹⁹F NMR to track fluorine environments .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : HPLC with a C18 column and UV detection (λ = 210–260 nm) for purity assessment.

- Spectroscopy :

- ¹H/¹⁹F NMR : Identify proton environments (e.g., –SO₂NH₂) and fluorine coupling patterns (e.g., CF₂ vs. CF₃ groups).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M−H]⁻ peaks.

- Elemental Analysis : Validate %C, %H, %N, and %S to ±0.3% deviation .

Advanced Research Questions

Q. How do steric and electronic effects of the tetrafluoro and bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The bulky CF₃ groups may hinder nucleophilic attack at the sulfonamide group. Use computational tools (e.g., DFT calculations) to model steric maps.

- Electronic Effects : The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonamide, favoring SNAr (nucleophilic aromatic substitution) reactions.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-bromobutane-1-sulfonamide) under identical conditions. Track kinetics via ¹⁹F NMR or LC-MS .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatization?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions.

- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency with aryl boronic acids.

- Workflow Optimization : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent. Compare results to literature data from PubChem or Kanto Reagents catalogs .

Q. How can computational tools predict the bioactivity of this compound?

- Methodological Answer :

- PASS Prediction : Use the Prediction of Activity Spectra for Substances (PASS) tool to estimate antimicrobial or enzyme-inhibitory potential based on structural motifs (e.g., sulfonamide pharmacophores).

- ADMET Profiling : Calculate logP (via DataWarrior) to assess membrane permeability. Fluorine atoms may improve metabolic stability but reduce solubility .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Data Contradiction Analysis

Q. Why do fluorinated sulfonamides exhibit variable stability in aqueous solutions?

- Methodological Answer :

- Hydrolysis Sensitivity : The electron-withdrawing fluorine groups increase susceptibility to hydrolysis. Stability can be assessed via accelerated degradation studies (pH 1–13 buffers, 40°C).

- Mitigation Strategies : Formulate as lyophilized powders or use co-solvents (e.g., DMSO) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.